Lithium(1+) ion 4-(dimethylamino)but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium(1+) ion 4-(dimethylamino)but-2-ynoate” is a chemical compound with the CAS Number: 2126190-26-7 . It has a molecular weight of 135.09 and is typically stored at -10 degrees Celsius . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.Li/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);/q;+1/p-1/b4-3- . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at -10 degrees Celsius .Scientific Research Applications
Preparation and Solid State Structures
A study by Konrad et al. (2009) on tetra(amino)silane organolithium compounds showcases the synthesis of tris(dimethylamino)silyl substituted aniline and its reaction with n-butyl lithium to yield compounds with a Li8 core forming a Johnson solid J26 and a Li4 core, highlighting the structural diversity and potential applications in material science and coordination chemistry (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).
Copper(I) Complexes Isolation
Research by Zhou et al. (2008) involving 2,4-disubstituted 1,3,5-triazapentadienyl ligands as lithium salts for the isolation of copper(I) complexes underscores the use of lithium compounds in synthesizing metal complexes with potential implications in catalysis and material science (Zhou, Li, Tong, Song, Gong, Guo, Weng, & Liu, 2008).
Catalytic Behaviors in Polymerization
Yuan et al. (2010) discussed the catalytic behaviors of group 4 metal compounds, derived from reactions involving lithium μ2,η1-N-[(N,N-dimethylamino)dimethylsilyl]-2,6-diisopropylanilidate, in ethylene (co)polymerization, indicating the role of lithium compounds in advancing polymer science and catalysis (Yuan, Wei, Tong, Zhang, Liu, & Sun, 2010).
Ionic Liquids and Electrochemical Applications
Studies on ionic liquids, such as the work by Sharon et al. (2013) on the stability of dimethyl sulfoxide (DMSO) in lithium–oxygen batteries, showcase the critical role of lithium compounds in developing advanced battery technologies and improving the understanding of electrochemical systems (Sharon, Afri, Noked, Garsuch, Frimer, & Aurbach, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
lithium;4-(dimethylamino)but-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.Li/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYDIVRCCIMJF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)CC#CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-24-5 |
Source
|
Record name | lithium(1+) 4-(dimethylamino)but-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.